(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL
CAS No.: 1213637-86-5
Cat. No.: VC0175084
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.563
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213637-86-5 |
---|---|
Molecular Formula | C9H13BrClNO |
Molecular Weight | 266.563 |
IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 |
Standard InChI Key | VFRCPFDLHRPOIA-SBSPUUFOSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(CCO)N.Cl |
Introduction
Chemical Identity and Structure
(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is identified by the CAS number 1213637-86-5 and has the IUPAC name (3R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride . The molecular structure consists of a 3-bromophenyl group attached to a chiral carbon bearing an amino group, with a two-carbon chain extending to a primary alcohol, all present as a hydrochloride salt.
The structural representation can be described using the following identifiers:
Structural Identifier | Value |
---|---|
Molecular Formula | C9H13BrClNO |
Exact Mass | 264.98700 |
PSA (Polar Surface Area) | 46.25000 |
LogP | 3.33360 |
The compound features a chiral center at the carbon bearing the amino group, with the (R)-configuration specifying the three-dimensional arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial for determining its biological and chemical behavior.
Physical and Chemical Properties
The physical and chemical properties of (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride provide essential information for its characterization, handling, and application in various research contexts. Available data on its properties are summarized below:
Property | Value | Reference |
---|---|---|
Molecular Weight | 266.56300 g/mol | |
Density | Not available | |
Boiling Point | Not available | |
Melting Point | Not available | |
Flash Point | Not available |
The hydrochloride salt formation significantly alters the compound's properties compared to its free base form. Most notably, the salt formation enhances water solubility by increasing the compound's polarity and ionic character. This property is particularly advantageous for pharmaceutical applications where aqueous solubility is often a critical factor in drug formulation and bioavailability.
Additionally, the salt form typically offers improved stability during storage and handling compared to the free base, which may be more susceptible to oxidation or other degradation pathways. The crystalline structure of the hydrochloride salt also generally facilitates purification processes and provides a more stable solid form.
Stereochemistry and Structural Variants
Stereochemical Significance
The (R)-configuration at the C-3 position represents a defining characteristic of this compound. This specific stereochemical arrangement creates a unique three-dimensional structure that can be critical for molecular recognition processes in biological systems. The stereocenter bears four different substituents: an amino group, a 3-bromophenyl group, a 2-hydroxyethyl chain, and a hydrogen atom.
The absolute configuration determines how the molecule interacts with chiral environments such as enzymes, receptors, or other biological macromolecules. In pharmaceutical applications, stereochemistry often plays a crucial role in determining the efficacy, potency, and safety profile of bioactive compounds.
Related Structural Variants
The free base form of this compound, (R)-3-amino-3-(3-bromophenyl)propan-1-ol (CAS: 1213827-47-4), differs from the hydrochloride salt in several key aspects:
The free base form lacks the hydrochloride component, resulting in a lower molecular weight and different physicochemical properties. The absence of the chloride counterion significantly reduces water solubility while potentially increasing solubility in less polar organic solvents.
Isomeric Forms
Various isomeric forms of this compound exist, each with potentially distinct properties and applications:
Isomer Type | Description | Potential Impact |
---|---|---|
Enantiomer | (S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl | Different biological activity and binding affinity |
Regioisomers | 2- or 4-bromophenyl substitution patterns | Altered electronic distribution and reactivity |
Diastereomers | Different configurations if additional stereocenters present | Distinct 3D structure affecting biological interactions |
The (S)-enantiomer would exhibit mirror-image properties to the (R)-form but might demonstrate significantly different biological activities. The position of the bromine atom on the phenyl ring (ortho, meta, or para) would affect the electronic distribution and potentially influence reactivity patterns and binding characteristics.
Synthetic Approaches
Synthetic Method | Description | Potential Advantages |
---|---|---|
Asymmetric reduction | Reduction of β-amino ketones using chiral catalysts | High enantioselectivity and scalability |
Stereoselective addition | Addition to imines or nitro compounds | Versatile approach with various nucleophiles |
Enzymatic resolution | Kinetic resolution using enzymes | Environmentally friendly and highly selective |
The asymmetric reduction approach might involve the use of chiral oxazaborolidines (CBS reagent) or chiral ruthenium catalysts to reduce a prochiral ketone precursor. Stereoselective nucleophilic addition could utilize chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the addition reaction.
Conversion to Hydrochloride Salt
The conversion of the free base to the hydrochloride salt would typically involve a straightforward acid-base reaction:
-
Dissolving the free base ((R)-3-amino-3-(3-bromophenyl)propan-1-ol) in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
-
Addition of hydrochloric acid (as a solution in diethyl ether or as gaseous HCl)
-
Precipitation of the hydrochloride salt due to its lower solubility in the organic solvent
-
Filtration, washing, and drying to obtain the pure hydrochloride salt
This salt formation step is crucial for improving the compound's water solubility, stability, and potentially its bioavailability in pharmaceutical applications.
Chemical Reactivity
Amino Group Reactions
The primary amine functionality in (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride serves as a versatile reaction site for numerous transformations:
Reaction Type | Reagents | Expected Products |
---|---|---|
Acylation | Acid chlorides, anhydrides | Amides with various substituents |
Alkylation | Alkyl halides, aldehydes/ketones (reductive) | Secondary/tertiary amines |
Sulfonylation | Sulfonyl chlorides | Sulfonamides with diverse properties |
Urea/carbamate formation | Isocyanates, chloroformates | Ureas/carbamates for pharmaceutical applications |
These transformations provide avenues for functionalizing the molecule to modulate its physicochemical properties or biological activities. The basic nature of the amine also enables salt formation with various acids, potentially yielding different salt forms with altered properties.
Hydroxyl Group Reactions
The primary alcohol group offers additional opportunities for chemical modification:
Reaction Type | Reagents | Expected Products |
---|---|---|
Oxidation | PCC, Swern conditions, Jones reagent | Aldehydes or carboxylic acids |
Esterification | Acid chlorides, anhydrides, carboxylic acids | Esters with varying properties |
Etherification | Alkyl halides, Mitsunobu conditions | Ethers with different substituents |
Tosylation/mesylation | p-TsCl/MsCl, pyridine | Activated leaving groups for nucleophilic substitution |
Aryl Bromide Functionality
The bromine substituent on the phenyl ring represents a versatile handle for further functionalization through various metal-mediated coupling reactions:
Reaction Type | Reagents | Expected Products |
---|---|---|
Suzuki coupling | Boronic acids/esters, Pd catalyst | Biaryl compounds |
Heck reaction | Alkenes, Pd catalyst | Arylated alkenes |
Sonogashira coupling | Terminal alkynes, Pd/Cu catalysts | Arylalkynes |
Buchwald-Hartwig amination | Amines, Pd catalyst | Arylamines |
These coupling reactions provide powerful methods for elaborating the molecular structure, particularly for creating libraries of derivatives for structure-activity relationship studies in drug discovery efforts.
Applications in Research and Development
Pharmaceutical Intermediates
(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride possesses structural features that make it potentially valuable as an intermediate in pharmaceutical synthesis:
Therapeutic Area | Potential Application | Structural Relevance |
---|---|---|
Central Nervous System | Neuroactive compounds | Amino alcohol functionality similar to neurotransmitters |
Cardiovascular | Beta-adrenergic modulators | Chiral aminoalcohol scaffold similar to beta blockers |
Respiratory | Bronchodilators | Structural similarity to adrenergic agents |
Anti-infective | Novel antibacterials | Halogenated aromatic ring for specific interactions |
The compound's defined stereochemistry is particularly important in pharmaceutical applications, as different enantiomers often exhibit dramatically different biological activities, potencies, and safety profiles.
Building Block for Asymmetric Synthesis
The compound can serve as a valuable building block in asymmetric synthesis:
Synthetic Application | Description | Advantage |
---|---|---|
Chiral auxiliary | Directing group for stereochemical control | Recoverable after reaction sequence |
Template | Scaffold for constructing complex molecules | Predefined stereochemistry to build upon |
Ligand precursor | For asymmetric catalysts | Tunable electronic and steric properties |
The defined stereocenter can be used to direct the stereochemical outcome of subsequent reactions, potentially enabling the synthesis of complex molecules with multiple stereocenters in a controlled manner.
Structure-Activity Relationship Studies
In medicinal chemistry, this compound and its derivatives could be instrumental in exploring structure-activity relationships:
Modification Site | Potential Modifications | Purpose |
---|---|---|
Amine group | Alkylation, acylation | Alter hydrogen bonding capacity and basicity |
Hydroxyl group | Esterification, etherification | Modify polarity and hydrogen bonding ability |
Aromatic ring | Substitution patterns | Explore electronic and steric effects |
Bromide position | Regioisomers | Identify optimal binding orientation |
By systematically modifying different parts of the molecule and testing the resulting compounds for biological activity, researchers can develop an understanding of which structural features are essential for activity and how modifications influence potency, selectivity, and other pharmacological parameters.
Analytical Characterization
Spectroscopic Methods
Various spectroscopic techniques are valuable for characterizing (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride:
Technique | Information Provided | Expected Features |
---|---|---|
1H NMR | Proton environments | Aromatic signals (7-8 ppm), CH-N (~3.5-4 ppm), CH2-O (~3.5-4 ppm) |
13C NMR | Carbon environments | Aromatic carbons (120-140 ppm), chiral carbon (~55 ppm), CH2-OH (~60 ppm) |
IR | Functional groups | N-H stretch (~3300-3500 cm-1), O-H stretch (~3200-3600 cm-1), C-Br (~550-650 cm-1) |
Mass Spectrometry | Molecular weight, fragmentation | M+ peak at m/z 266, characteristic isotope pattern for bromine |
These techniques provide complementary information that, when combined, allows for comprehensive structural characterization and confirmation of purity.
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and characterization:
Technique | Purpose | Method Details |
---|---|---|
HPLC | Purity assessment | Reverse-phase C18 column, methanol/water gradient with buffer |
Chiral HPLC | Enantiomeric purity | Chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD) |
TLC | Reaction monitoring | Silica gel, ethyl acetate/hexanes/triethylamine mobile phase |
GC-MS | Analysis of volatile derivatives | After derivatization (e.g., silylation of OH and NH2 groups) |
Chiral HPLC is particularly important for this compound to verify its enantiomeric purity, as contamination with the (S)-enantiomer could significantly affect its performance in asymmetric synthesis or biological applications.
Physical Analysis
Several physical analytical techniques provide additional characterization data:
Technique | Information Provided | Significance |
---|---|---|
X-ray Crystallography | Absolute configuration | Definitive stereochemical assignment and crystal packing |
Polarimetry | Optical rotation | Confirmation of optical activity and enantiomeric purity |
Differential Scanning Calorimetry | Thermal properties | Phase transitions, melting point, polymorphism |
Elemental Analysis | Composition | Verification of C, H, N, Br, Cl content for purity assessment |
X-ray crystallography would be particularly valuable for this compound as it provides unambiguous confirmation of the absolute stereochemistry, which is crucial for a chiral compound intended for asymmetric synthesis or pharmaceutical applications.
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